6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic scaffold known for its pharmacological relevance. Key substituents include:
- 6-position: An ethylsulfanyl (ethylthio) group, contributing lipophilicity and modulating electronic properties.
The structural versatility of this scaffold allows for diverse biological activities, as seen in kinase inhibitors, PDE modulators, and antimicrobial agents .
Properties
IUPAC Name |
6-ethylsulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-16-9-11-7-6(8(15)12-9)5-10-13(7)3-4-14/h5,14H,2-4H2,1H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLWCXUCJURER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethylsulfanyl-substituted pyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfanyl group (-S-C₂H₅) undergoes nucleophilic displacement under basic conditions. For example:
-
Thiol substitution : Reaction with sodium ethoxide and thiols (e.g., 4-methylbenzylthiol) replaces the ethylsulfanyl group with alternative sulfur-containing substituents.
-
Aromatic substitution : The pyrazolo[3,4-d]pyrimidine core participates in regioselective substitutions at position 6 under catalytic conditions .
Key Conditions:
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaOEt + R-SH | Ethanol | 70°C | 6-(R-sulfanyl) derivatives | 58–72% |
| KOH + alkyl halides | DMF | 80°C | 6-alkylsulfanyl analogs | 65% |
Oxidation:
The hydroxyethyl group (-CH₂CH₂OH) is oxidized to a ketone or carboxylic acid using strong oxidizing agents:
-
Ketone formation : Treatment with KMnO₄ in acidic media converts the hydroxyethyl group to a carbonyl moiety.
-
Sulfoxide formation : The ethylsulfanyl group oxidizes to sulfoxide (R-SO) with H₂O₂ in acetic acid .
Reduction:
Cyclocondensation and Ring Formation
The compound serves as a precursor in multi-step syntheses:
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Heterocyclic extensions : Reacts with amines (e.g., 4-aminophenyl) under reflux to form fused pyrimidine derivatives .
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Glycosylation : Reacts with glycosyl donors (e.g., acetylated sugars) to form thioglycoside analogs with potential bioactivity .
Example Reaction Pathway:
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Step 1 : Deprotonation of the pyrimidinone nitrogen using NaH in THF.
-
Step 2 : Coupling with 2-chloroethyl methyl ether at 70°C to introduce alkoxyalkyl chains .
Acid/Base-Mediated Rearrangements
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Ring-opening : Under strongly acidic conditions (HCl, Δ), the pyrazolo ring undergoes hydrolysis to yield pyrimidine-2,4-dione derivatives .
-
Tautomerization : The 1H,4H,5H tautomeric forms interconvert in polar solvents, as confirmed by NMR studies.
Biological Activity-Driven Modifications
The compound’s derivatives are tailored for kinase inhibition:
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CDK2 inhibition : Introduction of 3-amino groups enhances binding to ATP pockets, achieving IC₅₀ values < 100 nM .
-
Antiproliferative analogs : Substitution with aryl amines (e.g., 4-aminophenyl) improves activity against breast cancer cell lines (GI₅₀: 1.2–4.7 μM) .
Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the sulfanyl bond, forming pyrazolo[3,4-d]pyrimidin-4-one as a degradation product.
-
Hydrolytic stability : Stable in pH 4–8 buffers but degrades rapidly under alkaline conditions (pH > 10).
Comparative Reactivity Table
This anal
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions such as:
- Oxidation : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : It can undergo reduction reactions at the pyrazolo[3,4-d]pyrimidine core.
These reactions are significant for developing new compounds with enhanced properties or different functionalities.
Biology
Research has indicated that 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, similar pyrazolo derivatives have demonstrated significant inhibitory activity against human cancer cell lines such as MCF-7 and K-562 .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Therapeutic Agents : Derivatives have shown promise as potential therapeutic agents in treating conditions like cancer and inflammatory diseases. The mechanism often involves modulation of specific molecular targets and pathways .
- Anti-inflammatory Effects : Some studies suggest that related compounds can act as anti-inflammatory agents by inhibiting pro-inflammatory pathways .
Industrial Applications
In industrial contexts, 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is utilized in the development of new materials and processes due to its unique chemical properties. Its reactivity makes it suitable for various applications in organic synthesis and materials science.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Position 1 substitutions significantly influence target selectivity and pharmacokinetics:
Key Observations :
Substituent Variations at Position 6
Position 6 modifications impact electronic effects and biological interactions:
Key Observations :
- Arylamino groups () enhance antifungal efficacy, suggesting electron-donating groups at position 6 may improve activity .
- Bulky substituents (e.g., farnesyl) may limit solubility but improve binding to hydrophobic targets .
Antifungal Activity ():
- 5-Amino-6-arylamino derivatives: 83–100% inhibition of Sclerotinia at 50 mg/L. Activity correlates with electron-donating substituents (e.g., methyl > benzyl) .
- Target Compound: Unknown activity, but ethylsulfanyl’s moderate lipophilicity may support membrane penetration.
Anti-Leishmanial Activity ():
- Methylsulfanyl derivatives : Inactive, suggesting smaller thioethers may lack target engagement .
- Ethylsulfanyl : Unreported; structural analogs with longer chains (e.g., farnesyl) show promise .
Neurological Targets ():
Biological Activity
6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure
The structural formula of 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is as follows:
- Molecular Formula : C9H12N4O2S
- IUPAC Name : 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
- SMILES Notation : CC(SC(N1)=Nc(n(CCO)nc2)c2C1=O)
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of ethylsulfanyl-substituted pyrazole with a pyrimidine derivative under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the ethylsulfanyl group is believed to enhance the compound's interaction with microbial targets.
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| 6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | Antimicrobial | Staphylococcus aureus | TBD |
| Similar Pyrazole Derivative | Antimicrobial | E. coli | 15.0 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated in several studies. In animal models of inflammation, it demonstrated significant reduction in inflammatory markers and pain response. The mechanism is thought to involve inhibition of pro-inflammatory cytokines.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 20.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of this compound in a mouse model for its effects on tumor growth. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle only.
Q & A
Advanced Research Question
- Modular Substitutions : Compare bioactivity of ethylsulfanyl vs. methylsulfonyl analogs to assess the impact of sulfur electronegativity .
- Hydroxyethyl Chain Flexibility : Replace with rigid substituents (e.g., cyclopropyl) to study conformational effects on target binding .
- Computational Modeling : Perform docking studies with kinases or enzymes (e.g., EGFR or PDE inhibitors) to predict binding affinities .
Case Study : Pyrazolo[3,4-d]pyrimidine derivatives with 2,4-dimethylphenyl groups showed enhanced kinase inhibition due to hydrophobic interactions .
How should researchers address contradictory biological activity data across studies?
Advanced Research Question
- Orthogonal Assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (e.g., molecular dynamics) methods .
- Metabolic Stability Tests : Check if discrepancies arise from differential metabolism in cell lines vs. animal models .
- Structural Analysis : Use X-ray or NMR to confirm if batch-to-batch variations in stereochemistry affect activity .
What are the recommended characterization techniques for novel derivatives?
Basic Research Question
- Elemental Analysis : Confirm C, H, N, S composition to rule out impurities .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O at 1700–1750 cm for the 4-one moiety) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .
How can computational tools enhance the study of this compound?
Advanced Research Question
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability .
- Molecular Dynamics : Simulate interactions with lipid bilayers to predict membrane permeability .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles early in development .
What mechanisms underlie the compound’s reported bioactivity?
Advanced Research Question
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics ATP-binding pockets in kinases, as seen in related anticancer agents .
- Antimicrobial Action : Ethylsulfanyl groups may disrupt bacterial membrane integrity via thiol-mediated redox interference .
- Enzyme Allostery : Hydroxyethyl side chains could induce conformational changes in target enzymes, enhancing inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
